BenchChemオンラインストアへようこそ!

2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide

Lipophilicity optimization halogen SAR ADME prediction

2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide (CAS 1448066-14-5) is a synthetic small molecule belonging to the thiazole-benzamide hybrid class, with molecular formula C19H17ClN2OS and a molecular weight of approximately 356.87 Da. The compound incorporates a 2-chlorobenzamide moiety linked via a methylene bridge to a 4-methyl-2-(o-tolyl)thiazole core, a structural scaffold that has been explored in multiple patent families for diverse therapeutic applications including CCR4 antagonism, mGluR5 modulation, and anti-proliferative activity.

Molecular Formula C19H17ClN2OS
Molecular Weight 356.87
CAS No. 1448066-14-5
Cat. No. B2451613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide
CAS1448066-14-5
Molecular FormulaC19H17ClN2OS
Molecular Weight356.87
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=CC=C3Cl)C
InChIInChI=1S/C19H17ClN2OS/c1-12-7-3-4-8-14(12)19-22-13(2)17(24-19)11-21-18(23)15-9-5-6-10-16(15)20/h3-10H,11H2,1-2H3,(H,21,23)
InChIKeyHHOVRMLRZWDZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide (CAS 1448066-14-5): Chemical Profile and Procurement Relevance


2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide (CAS 1448066-14-5) is a synthetic small molecule belonging to the thiazole-benzamide hybrid class, with molecular formula C19H17ClN2OS and a molecular weight of approximately 356.87 Da . The compound incorporates a 2-chlorobenzamide moiety linked via a methylene bridge to a 4-methyl-2-(o-tolyl)thiazole core, a structural scaffold that has been explored in multiple patent families for diverse therapeutic applications including CCR4 antagonism, mGluR5 modulation, and anti-proliferative activity [1][2]. As of the current evidence assessment, publicly available primary literature containing direct quantitative biological activity data for this specific compound is extremely limited; most information resides within patent disclosures and class-level structural characterizations [1].

Why Generic Thiazole-Benzamide Substitution Fails: The Critical Role of Ortho-Chloro Substitution in 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide (CAS 1448066-14-5)


Within the thiazole-benzamide class, seemingly minor substituent changes at the benzamide 2-position produce fundamentally different molecular recognition profiles. The ortho-chloro substituent in CAS 1448066-14-5 confers a specific combination of steric bulk (van der Waals radius ~1.75 Å), moderate electron-withdrawing character (Hammett σₘ ≈ 0.37), and lipophilicity contribution (π ≈ +0.71) that cannot be replicated by bromo, trifluoromethyl, unsubstituted, or dimethylamino analogs . These physicochemical parameters directly influence target binding pocket complementarity, metabolic stability, and off-target liability profiles. Procurement decisions that treat chloro, bromo, or CF₃ analogs as interchangeable risk introducing unpredictable changes in potency, selectivity, and pharmacokinetic behavior across the specific biological system under investigation [1].

Quantitative Differentiation Evidence: 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide (CAS 1448066-14-5) vs. Closest Analogs


Halogen-Dependent Lipophilicity Tuning: 2-Chloro vs. 2-Bromo vs. 2-Trifluoromethyl Benzamide Analogs

The ortho-chloro substituent in CAS 1448066-14-5 provides a measured lipophilicity contribution (aromatic Cl π = +0.71) that is intermediate between the more lipophilic bromo analog (Br π = +0.86; CAS 1448060-26-1) and the substantially more lipophilic trifluoromethyl analog (CF₃ π ≈ +1.07 for aromatic substitution) [1]. This translates to calculated cLogP values of approximately 5.0–5.3 for the chloro compound versus ~5.3–5.6 for the bromo and ~5.7–6.1 for the CF₃ analog, based on the shared thiazole-benzamide core scaffold [1]. The 2-chloro-6-fluoro analog introduces an additional fluorine atom that further modulates both lipophilicity and electronic properties in a manner distinct from mono-substitution .

Lipophilicity optimization halogen SAR ADME prediction

Electronic Modulation of the Benzamide Carbonyl: Differential Hydrogen Bond Acceptor Strength Across Halogen Analogs

The ortho-chloro group in CAS 1448066-14-5 exerts an electron-withdrawing inductive effect (–I) that increases the electrophilicity of the adjacent benzamide carbonyl oxygen and enhances its hydrogen bond acceptor (HBA) strength relative to unsubstituted or electron-donating analogs [1]. The 2-chloro substitution (Hammett σₘ = 0.37) provides weaker electron withdrawal than the 2-trifluoromethyl analog (σₘ ≈ 0.43) but stronger than the 3,4-dimethoxy analog which introduces electron-donating methoxy groups (σₘ for OCH₃ = +0.12, but with significant resonance donation) [1]. The 2-bromo analog (σₘ = 0.39) is electronically near-equivalent to chloro but differs in steric bulk and polarizability. This electronic tuning directly affects hydrogen bond geometry with target protein backbone NH groups and side-chain donors in the binding pocket [2].

Hydrogen bonding target engagement medicinal chemistry SAR

Steric and Conformational Differentiation: Ortho-Chloro vs. Ortho-Bromo vs. Ortho-Trifluoromethyl in Target Binding Pockets

The ortho-chloro group in CAS 1448066-14-5 (van der Waals radius ~1.75 Å; molar refractivity MR = 6.03 cm³/mol) occupies a steric volume that is significantly smaller than the ortho-bromo (vdW radius ~1.85 Å; MR = 8.88 cm³/mol) and substantially smaller than the ortho-trifluoromethyl group (effective vdW radius ~2.2 Å; MR ≈ 5.02 cm³/mol but with different shape) [1]. This steric differentiation is critical for accessing sub-pockets in target proteins that can accommodate chloro but exclude bromo or CF₃. Additionally, the ortho-chloro substituent restricts rotation of the benzamide aryl ring relative to the carbonyl, creating a preferred conformational ensemble that differs from the unsubstituted or para-substituted analogs . The 2-chloro-6-fluoro analog introduces a second ortho-substituent that further constrains conformational freedom and alters the dihedral angle between the benzamide ring and the amide plane .

Steric complementarity binding pocket selectivity engineering

Metabolic Stability Differentiation: 2-Chloro vs. 2-Bromo as a Function of Carbon-Halogen Bond Strength

The aromatic C–Cl bond in CAS 1448066-14-5 has a bond dissociation energy (BDE) of approximately 399 kJ/mol, significantly stronger than the aromatic C–Br bond (BDE ≈ 336 kJ/mol) in the 2-bromo analog (CAS 1448060-26-1) [1]. This 63 kJ/mol difference in bond strength has direct implications for metabolic stability: the C–Br bond is more susceptible to reductive debromination by CYP450 enzymes (particularly CYP2B6 and CYP2E1), whereas the C–Cl bond is more resistant to metabolic cleavage [1]. Additionally, the chlorine atom is less prone to serve as a leaving group in glutathione-S-transferase (GST)-mediated conjugation reactions compared to bromine, potentially resulting in a different metabolite profile and reduced potential for reactive metabolite formation [2].

Metabolic stability CYP450 liability bond dissociation energy

Aqueous Solubility Differentiation Among 2-Substituted Benzamide Analogs

The aqueous solubility of halogenated benzamide-thiazole compounds correlates inversely with substituent lipophilicity [1]. Based on the established linear relationship between logS and logP for this scaffold class, the 2-chloro analog (CAS 1448066-14-5) is predicted to exhibit aqueous solubility intermediate between the more soluble unsubstituted benzamide analog and the less soluble 2-bromo and 2-trifluoromethyl analogs [1]. The General Solubility Equation (GSE: logS = 0.5 – logP – 0.01 × (MP – 25)) applied with estimated logP values and melting point ranges yields predicted aqueous solubility for the 2-chloro compound of approximately 0.5–2.0 µg/mL at pH 7.4, compared to ~0.3–1.2 µg/mL for the 2-bromo analog and ~2–8 µg/mL for the unsubstituted analog [1]. These estimates are class-level approximations pending experimental determination.

Aqueous solubility formulation developability biopharmaceutics

Patent-Disclosed Biological Target Space: Thiazole-Benzamide Scaffold as Multi-Target Privileged Structure

The thiazole-benzamide scaffold represented by CAS 1448066-14-5 and its analogs has been claimed in patents targeting at least three distinct therapeutic target classes: CCR4 chemokine receptor antagonism (CN101747327B) [1], metabotropic glutamate receptor 5 (mGluR5) antagonism (US-8609852-B2) , and cell proliferation inhibition via kinase modulation (US20030225147A1) [2]. This multi-target engagement profile is characteristic of privileged scaffolds in medicinal chemistry. The specific 2-chloro substitution pattern in CAS 1448066-14-5 may confer differential selectivity across these target classes compared to other 2-substituted analogs, although direct comparative pharmacological profiling data for this specific compound is not available in the public domain [1][2].

Multi-target pharmacology privileged scaffold chemogenomics

Optimal Research and Industrial Application Scenarios for 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide (CAS 1448066-14-5)


Structure-Activity Relationship (SAR) Studies on Halogen-Dependent Target Engagement in Kinase or GPCR Drug Discovery Programs

CAS 1448066-14-5 is optimally deployed as a chloro-substituted member of a halogen-scanning library designed to probe the steric and electronic requirements of a target binding pocket. As established in Evidence Items 1-3, the 2-chloro substituent occupies a specific steric volume (vdW radius ~1.75 Å) and exerts a moderate electron-withdrawing effect (σₘ = 0.37) that is distinct from the 2-bromo analog (CAS 1448060-26-1) and the 2-CF₃ analog [1][2]. Parallel testing of the chloro, bromo, CF₃, and unsubstituted analogs enables systematic mapping of the halogen tolerance of kinase hinge regions, GPCR orthosteric pockets, or allosteric sites. This approach is particularly valuable for targets disclosed in patent literature such as CCR4 (CN101747327B) and mGluR5 (US-8609852-B2), where benzamide substitution patterns are known to modulate potency [3].

Metabolic Stability Screening and Lead Optimization Programs Prioritizing Reduced Dehalogenation Liability

The 63 kJ/mol stronger aromatic C–Cl bond in CAS 1448066-14-5 compared to the C–Br bond in the 2-bromo analog predicts reduced susceptibility to CYP450-mediated reductive dehalogenation and GST-mediated displacement reactions, as detailed in Evidence Item 4 [1]. Research groups conducting metabolic stability screening should include this compound alongside the 2-bromo analog as a matched pair to experimentally validate the predicted metabolic advantage. This differentiation is critical for lead optimization programs where minimizing reactive metabolite formation from dehalogenation is a key safety consideration, particularly for compounds intended for in vivo efficacy or toxicology studies [2].

Aqueous Solubility-Biased Compound Selection for In Vitro Assay Compatibility

For screening campaigns where compound solubility is a limiting factor, CAS 1448066-14-5 offers a predicted solubility advantage over the more lipophilic 2-bromo and 2-CF₃ analogs, as established in Evidence Item 5 [1]. The estimated aqueous solubility of 0.5–2.0 µg/mL, while still modest, is 1.5- to 4-fold higher than the bromo analog and 3- to 10-fold lower than the unsubstituted analog, providing a balanced profile for standard biochemical and cell-based assays at concentrations up to 10 µM (typical screening concentration) without excessive DMSO co-solvent [1]. Researchers should select this compound when both target engagement (requiring the 2-chloro group) and assay compatibility are required.

Multi-Target Chemogenomic Profiling and Privileged Scaffold Library Construction

The thiazole-benzamide scaffold is a recognized privileged structure with disclosed activity across CCR4, mGluR5, and anti-proliferative/kinase targets, as documented in Evidence Item 6 [1][2][3]. CAS 1448066-14-5 serves as a key member of a focused chemogenomic library designed to explore target class selectivity as a function of benzamide 2-position substitution. Systematic profiling of the 2-chloro, 2-bromo, 2-CF₃, 3,4-dimethoxy, 4-dimethylamino, and unsubstituted analogs against panels of kinases, GPCRs, and other target classes can reveal substitution-dependent selectivity fingerprints that inform target deconvolution and lead identification strategies [1][2][3].

Quote Request

Request a Quote for 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.